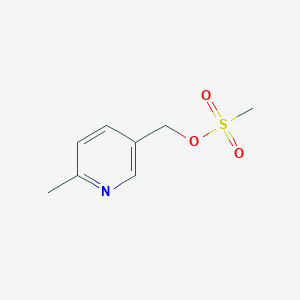
(6-methylpyridin-3-yl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-methylpyridin-3-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a methanesulfonate ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-methylpyridin-3-yl)methyl methanesulfonate typically involves the reaction of 6-methyl-3-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
6-methyl-3-pyridinemethanol+methanesulfonyl chloride→(6-methylpyridin-3-yl)methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-methylpyridin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted pyridine derivatives.
Oxidation: The major products are oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: The major products are reduced derivatives such as piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-methylpyridin-3-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (6-methylpyridin-3-yl)methyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The pyridine ring can participate in various chemical reactions, including coordination with metal ions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-methylpyridin-3-yl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
(6-methylpyridin-3-yl)methyl bromide: Similar structure but with a bromide leaving group instead of methanesulfonate.
(6-methylpyridin-3-yl)methyl tosylate: Similar structure but with a tosylate leaving group instead of methanesulfonate.
Uniqueness
(6-methylpyridin-3-yl)methyl methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to hydrolysis compared to halide leaving groups. This makes it a more versatile reagent in organic synthesis, particularly in reactions requiring mild conditions.
Eigenschaften
Molekularformel |
C8H11NO3S |
|---|---|
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
(6-methylpyridin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H11NO3S/c1-7-3-4-8(5-9-7)6-12-13(2,10)11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
JIGLRIFCEAXBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
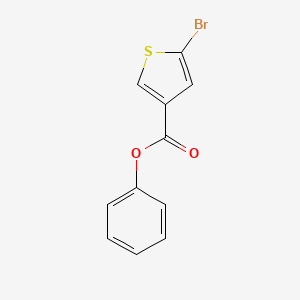
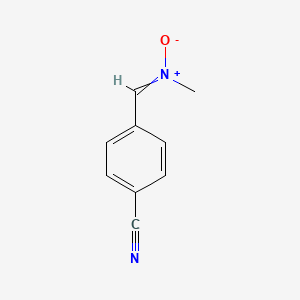
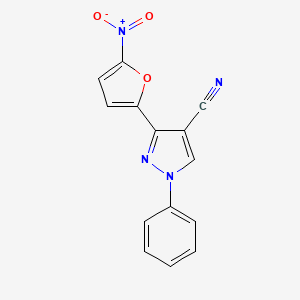
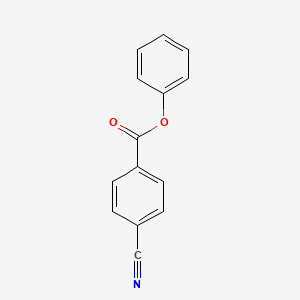
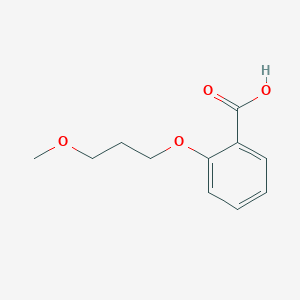

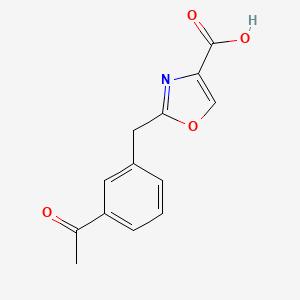


![1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]-](/img/structure/B8531231.png)
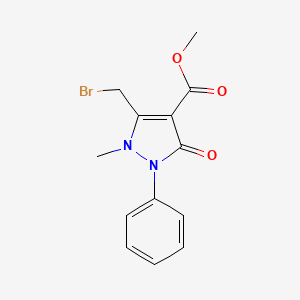
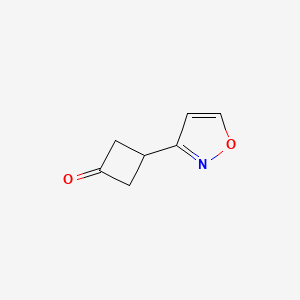
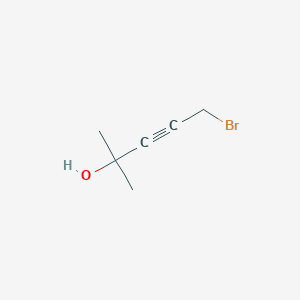
![Acetamide, N-[4-cyano-2-nitro-6-(phenylmethoxy)phenyl]-](/img/structure/B8531272.png)
